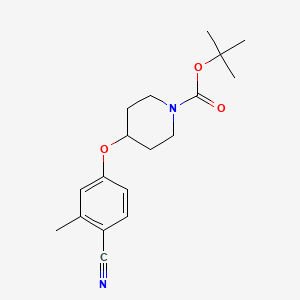
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate (CAS Number: 1164178-34-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 316.39 g/mol. The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.39 g/mol |
| Boiling Point | 462.0 ± 45.0 °C (predicted) |
| Density | 1.14 ± 0.1 g/cm³ (predicted) |
| pKa | -2.47 ± 0.40 (predicted) |
Synthesis
The synthesis of this compound involves multiple steps, starting from tert-butyl 4-hydroxy piperidine-1-carboxylate and utilizing potassium tert-butylate as a base in an organic solvent under reflux conditions. The final product is obtained with a yield of approximately 81% after purification processes .
Pharmacological Properties
Research indicates that compounds containing piperidine structures often exhibit diverse pharmacological activities, including anti-inflammatory and analgesic effects. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds have shown promise as NLRP3 inflammasome inhibitors, which play a crucial role in inflammatory responses .
Case Studies
- Inflammation Modulation : A study investigating the modulation of the NLRP3 inflammasome highlighted the potential for compounds similar to this compound to inhibit IL-1β release in macrophages stimulated by lipopolysaccharides (LPS) and ATP. This suggests that derivatives of this compound may also exhibit anti-inflammatory properties through similar mechanisms .
- Cytotoxicity Assessment : Preliminary cytotoxicity assays conducted on structurally related compounds indicated varying degrees of cell viability upon treatment, suggesting that structural modifications significantly impact biological activity. Future studies should focus on evaluating the cytotoxic effects of this compound specifically .
Discussion
The biological activity of this compound remains largely unexplored; however, its structural characteristics align it with compounds known for anti-inflammatory and cytotoxic properties. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
特性
IUPAC Name |
tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-11-16(6-5-14(13)12-19)22-15-7-9-20(10-8-15)17(21)23-18(2,3)4/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVIPNPIKLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














